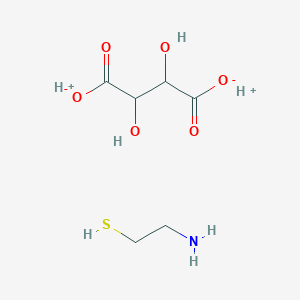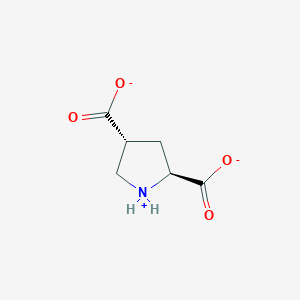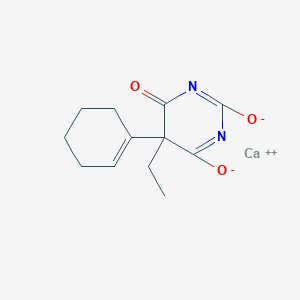![molecular formula C16H15N7O2 B10774301 4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3H]ZM 241385 est un antagoniste à haute affinité des récepteurs adenosiniques A2A. Il s’agit d’une version radiomarquée du ZM 241385, un antagoniste puissant et sélectif des récepteurs adenosiniques A2A. Ce composé est largement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs adenosiniques dans divers processus physiologiques et pathologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [3H]ZM 241385 implique plusieurs étapes, en commençant par le 2-furanhydrazide disponible dans le commerceLe produit final est ensuite radiomarqué au tritium ([3H]) pour obtenir le [3H]ZM 241385 .
Méthodes de production industrielle
La production industrielle du [3H]ZM 241385 n’est généralement pas rapportée en raison de son utilisation spécifique dans la recherche. La synthèse suit généralement les mêmes étapes que la préparation en laboratoire, avec des mesures supplémentaires de purification et de contrôle qualité pour garantir la haute pureté et l’activité spécifique requises pour les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
[3H]ZM 241385 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.
Substitution : Le groupe phénol du [3H]ZM 241385 peut subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
[3H]ZM 241385 a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les propriétés de liaison et la cinétique des récepteurs adenosiniques A2A.
Biologie : Aide à comprendre le rôle des récepteurs adenosiniques dans la signalisation cellulaire et les processus physiologiques.
Médecine : Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs adenosiniques.
Applications De Recherche Scientifique
[3H]ZM 241385 has a wide range of scientific research applications, including:
Chemistry: Used to study the binding properties and kinetics of adenosine A2A receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting adenosine receptors.
Mécanisme D'action
[3H]ZM 241385 exerce ses effets en se liant aux récepteurs adenosiniques A2A avec une forte affinité. Cette liaison inhibe l’activation du récepteur par l’adénosine endogène, bloquant ainsi les voies de signalisation en aval. Le mécanisme du composé implique une inhibition compétitive, où il entre en compétition avec l’adénosine pour le site de liaison du récepteur .
Comparaison Avec Des Composés Similaires
Composés similaires
SCH 58261 : Un autre antagoniste sélectif des récepteurs adenosiniques A2A avec des propriétés de liaison similaires.
Istradéfylline : Un antagoniste des récepteurs adenosiniques A2A approuvé en clinique utilisé dans le traitement de la maladie de Parkinson.
Ciforadénant : Un médicament expérimental ciblant les récepteurs adenosiniques A2A pour la thérapie du cancer.
Unicité
[3H]ZM 241385 est unique en raison de son radiomarquage au tritium, ce qui permet un suivi et une quantification précis dans les études de liaison. Cette caractéristique le rend particulièrement précieux dans les applications de recherche où des données cinétiques et de liaison détaillées sont nécessaires .
Propriétés
Formule moléculaire |
C16H15N7O2 |
|---|---|
Poids moléculaire |
339.34 g/mol |
Nom IUPAC |
4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol |
InChI |
InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i5T |
Clé InChI |
PWTBZOIUWZOPFT-XHHURNKPSA-N |
SMILES isomérique |
[3H]C1=CC(=CC=C1O)CCNC2=NC3=NC(=NN3C(=N2)N)C4=CC=CO4 |
SMILES canonique |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)

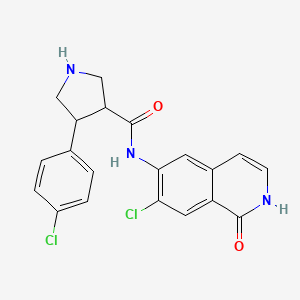
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)
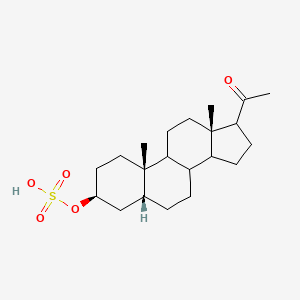
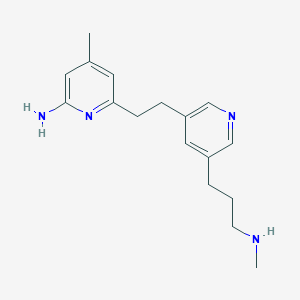

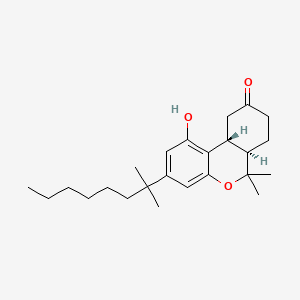
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
